7-Acetyl Paclitaxel Trichloroethyl Ester is a synthetic derivative of paclitaxel, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including ovarian, breast, and lung cancer. This compound incorporates an acetyl group at the C-7 position and a trichloroethyl ester moiety, which may enhance its pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 1171.5 g/mol .
The compound is synthesized from paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). The synthesis of 7-Acetyl Paclitaxel Trichloroethyl Ester involves modifications to the paclitaxel structure to potentially improve its efficacy and reduce side effects associated with traditional formulations .
The synthesis of 7-Acetyl Paclitaxel Trichloroethyl Ester typically involves several key steps:
The structure of 7-Acetyl Paclitaxel Trichloroethyl Ester can be represented as follows:
This structure features a complex arrangement typical of taxanes, with specific functional groups that contribute to its biological activity.
The primary reaction for synthesizing 7-Acetyl Paclitaxel Trichloroethyl Ester is the esterification of paclitaxel:
This reaction mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the activated paclitaxel derivative, leading to the formation of the ester bond.
7-Acetyl Paclitaxel Trichloroethyl Ester exerts its anticancer effects primarily through:
Studies indicate that derivatives like 7-Acetyl Paclitaxel Trichloroethyl Ester may exhibit enhanced potency compared to standard paclitaxel formulations due to improved solubility or modified pharmacokinetics .
Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications .
Scientific Uses
7-Acetyl Paclitaxel Trichloroethyl Ester has several potential applications:
The ongoing research into this compound aims to further elucidate its pharmacological properties and potential benefits over existing therapies.
7-Acetyl Paclitaxel Trichloroethyl Ester possesses the molecular formula C₅₂H₅₄Cl₃NO₁₇ and a molecular weight of 1071.34 g/mol. This substantial molecular mass reflects the structural complexity of this semi-synthetic paclitaxel derivative, incorporating multiple functional group additions to the core taxane skeleton. The presence of three chlorine atoms (Cl₃) significantly contributes to its molecular weight and influences its chemical reactivity and polarity compared to unmodified paclitaxel. These precise molecular parameters provide the foundation for analytical characterization and quality control in research applications, enabling accurate quantification through mass spectrometry and other instrumental techniques [2] [3] [4].
The systematic IUPAC name of this compound is:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-benzamido-3-phenyl-2-(((2,2,2-trichloroethoxy)carbonyl)oxy)propanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-4,6,12b(2aH)-triyl triacetate [2] [4] [9].
This exhaustive nomenclature precisely defines the compound's stereochemistry at multiple chiral centers (denoted by R/S configurations), which is critical for its biological activity. The taxane core contains eight stereogenic carbons, predominantly concentrated in the complex [3,4]-benzo[1,2-b]oxete (baccatin III) ring system. Maintenance of these specific configurations during synthesis is essential, as epimerization at key positions (e.g., C2, C7, C10) can drastically reduce microtubule-binding affinity. The stereochemical descriptors confirm retention of paclitaxel's original chiral integrity at all critical positions, with modifications specifically introduced at the C7 oxygen and the C2' carbonate moiety [3] [5].
The structural modifications distinguishing this derivative from native paclitaxel occur at two strategic positions:
Table 1: Key Functional Group Modifications
Modification Site | Chemical Group | Structural Impact | Physicochemical Influence |
---|---|---|---|
C7 Position | Acetyl ester (-OC(O)CH₃) | Masks polar hydroxyl group | Enhances lipophilicity; improves membrane permeability |
C2' Position | Trichloroethyl carbonate (-OC(O)OCH₂CCl₃) | Bulky electron-withdrawing group | Steric protection of ester bond; alters hydrolysis kinetics |
The C7 acetyl group replaces the native hydroxyl functionality, converting it to an ester bond. This modification reduces hydrogen-bonding capacity, thereby increasing the molecule's overall lipophilicity. This enhanced hydrophobicity may facilitate passive diffusion across biological membranes, potentially improving cellular uptake in tumor tissues [3] [5].
The C2' trichloroethyl carbonate represents a more extensive structural alteration. The -OCOOCH₂CCl₃ group introduces significant steric bulk and electron-withdrawing character (via the trichloromethyl moiety). This modification serves dual purposes: (1) it protects the critical C2' position from enzymatic degradation, potentially extending plasma half-life, and (2) provides a synthetic handle for further chemical transformations. The trichloroethyl group can be selectively removed under mild reducing conditions (e.g., Zn/AcOH), enabling controlled deprotection in prodrug strategies [2] [3] [5].
These modifications collectively influence the compound's solubility profile, with noted solubility in chlorinated solvents (chloroform, DCM) and alcohols (methanol), but limited aqueous solubility – a characteristic shared with many taxane derivatives [1] [5].
Structurally, 7-Acetyl Paclitaxel Trichloroethyl Ester belongs to the taxane diterpenoid family, sharing the tetracyclic "baccatin core" common to paclitaxel and docetaxel. However, strategic modifications differentiate it from clinically used analogues:
Table 2: Structural Comparison with Reference Taxanes
Structural Feature | Paclitaxel | Docetaxel | 7-Acetyl Paclitaxel Trichloroethyl Ester |
---|---|---|---|
C7 Functional Group | -OH | -OH | -OC(O)CH₃ |
C10 Functional Group | -OAc | -OH | -OAc |
C2' Acyl/Oxycarbonyl Group | -OCOPh (benzoyl) | -OCO(t-Bu) (tert-butyloxycarbonyl) | -OCOOCH₂CCl₃ (trichloroethyl carbonate) |
C13 Side Chain Protection | None | None | Protected as carbonate |
Molecular Weight (g/mol) | 853.9 | 807.9 | 1071.34 |
Unlike docetaxel's C10 hydroxyl group, this derivative retains paclitaxel's C10 acetate. However, its defining features are the C7 acetylation and the bulky trichloroethyl carbonate at C2'. The C7 modification mirrors strategies explored in prodrugs like 7-xylosylpaclitaxel, aimed at modulating pharmacokinetics. The C2' trichloroethyl carbonate fundamentally alters the molecule's electronic environment and steric bulk compared to paclitaxel's simple benzoyl ester or docetaxel's tert-butyl carbamate. This protective group was historically employed in taxane semi-synthesis due to its orthogonal deprotection chemistry relative to other esters [3] [5] [6].
These structural alterations position this compound primarily as a synthetic intermediate rather than a direct therapeutic agent. The modifications facilitate specific chemical manipulations:
This comparative analysis underscores how targeted functionalization of the taxane scaffold enables precise control over molecular properties for research and synthetic applications while maintaining the core pharmacophore essential for microtubule interaction.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: